molecular formula C10H6NaO5S B032116 1,2-Naphthoquinone-4-sulfonic acid sodium salt CAS No. 521-24-4

1,2-Naphthoquinone-4-sulfonic acid sodium salt

Cat. No. B032116
Key on ui cas rn: 521-24-4
M. Wt: 261.21 g/mol
InChI Key: TYGHBVITNSZMPS-UHFFFAOYSA-N
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Patent
US04204870

Procedure details

1,2-Naphthoquinone-4-sulfonic acid sodium salt (26 g) was dissolved in a mixture of water (500 ml) and concentrated hydrochloric acid (250 ml). To this solution was added 2-pyridylhydrazine (11 g) in water (100 ml). The reaction mixture became warm and the product started to precipitate. After 30 minutes of cooling, the product was filtered off and washed with a small volume of water, acetone and ether. Yield 32 g (96 percent).
Name
1,2-Naphthoquinone-4-sulfonic acid sodium salt
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na+].[C:2]1(=[O:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:4][C:3]1=O.[N:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[NH:24][NH2:25]>O.Cl>[OH:17][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:4][C:3]=1[N:25]=[N:24][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][N:18]=1 |f:0.1|

Inputs

Step One
Name
1,2-Naphthoquinone-4-sulfonic acid sodium salt
Quantity
26 g
Type
reactant
Smiles
[Na+].C1(C(C=C(C2=CC=CC=C12)S(=O)(=O)[O-])=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
N1=C(C=CC=C1)NN
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture became warm
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes of cooling
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the product was filtered off
WASH
Type
WASH
Details
washed with a small volume of water, acetone and ether

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)O)N=NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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